

N3-Methyl-5-methyluridine: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name: N3-Methyl-5-methyluridine

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methyl-5-methyluridine is a modified pyrimidine nucleoside analog that has garnered interest within the biomedical research community, particularly for its potential antiviral properties. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental contexts. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of virology and oncology.

Core Compound Properties

N3-Methyl-5-methyluridine is characterized by the following physicochemical properties:



Property	Value	Reference
CAS Number	3650-91-7	[1]
Molecular Formula	C11H16N2O6	[1]
Molecular Weight	272.25 g/mol	[1]
IUPAC Name	1-[(2R,3R,4S,5R)-3,4- dihydroxy-5- (hydroxymethyl)oxolan-2- yl]-3,5-dimethylpyrimidine-2,4- dione	[1]
Synonyms	Uridine, 3,5-dimethyl-	[1]
Purity	Typically ≥95%	[1]

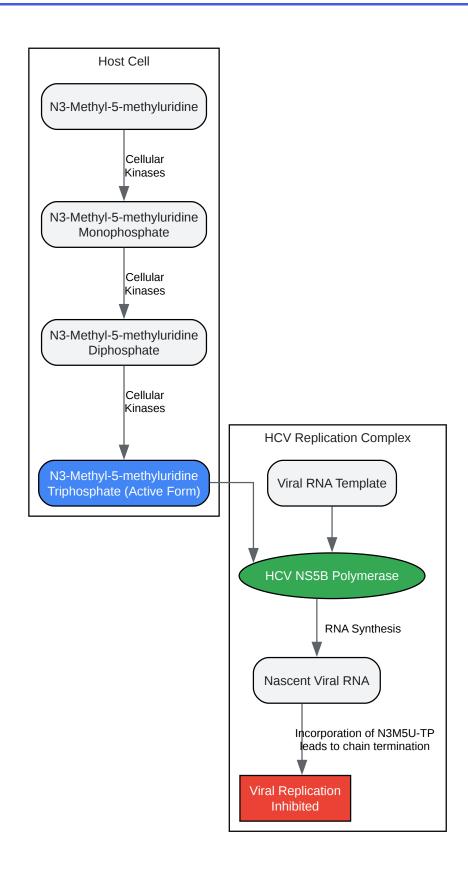
Mechanism of Action and Therapeutic Potential

N3-Methyl-5-methyluridine functions as a nucleoside analog, a class of molecules that mimic naturally occurring nucleosides. This structural similarity allows them to be recognized by and incorporated into viral or cellular machinery, leading to the disruption of critical biological processes.

Antiviral Activity

The primary area of investigation for **N3-Methyl-5-methyluridine** has been its application as an antiviral agent, particularly against the Hepatitis C virus (HCV).[1] The proposed mechanism of action centers on the inhibition of viral RNA synthesis.[1] As a uridine analog, it is believed to be metabolized within the host cell to its triphosphate form. This active metabolite can then act as a substrate for the viral RNA-dependent RNA polymerase (RdRp), such as HCV's NS5B polymerase. Incorporation of the modified nucleotide into the growing viral RNA chain can lead to chain termination or introduce mutations, ultimately suppressing viral replication.[1]





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Fig. 1: Proposed metabolic activation and mechanism of action of **N3-Methyl-5-methyluridine** in inhibiting HCV replication.

Anticancer Potential

While less explored, nucleoside analogs are a cornerstone of cancer chemotherapy. By interfering with DNA and RNA synthesis, they can selectively target rapidly dividing cancer cells. The structural modifications of **N3-Methyl-5-methyluridine** may confer properties that could be exploited in an oncological context, though further research is required to establish any specific anticancer activity and the pathways involved.

Experimental Protocols

Detailed, publicly available experimental protocols specifically validating the activity of **N3-Methyl-5-methyluridine** are limited. However, a generalized workflow for assessing its efficacy against a viral polymerase, such as HCV NS5B, can be outlined.

Generalized HCV NS5B Polymerase Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

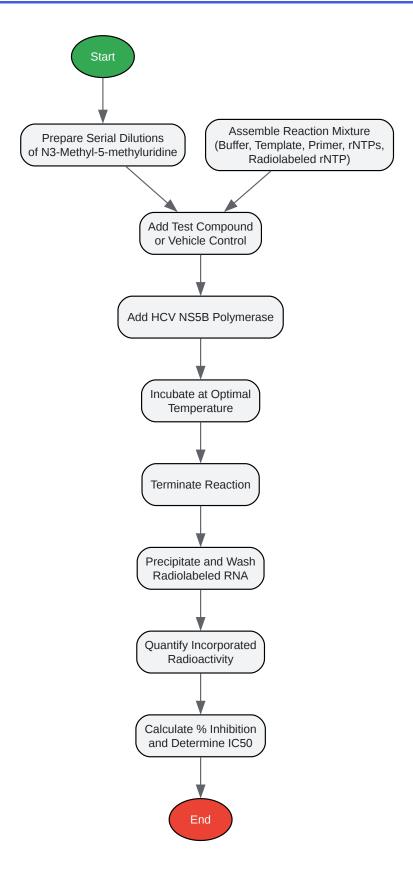
- Recombinant HCV NS5B polymerase
- RNA template (e.g., a synthetic poly(A) template)
- Primer (e.g., oligo(U))
- Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
- Radiolabeled ribonucleotide triphosphate (e.g., $[\alpha^{-32}P]UTP$ or $[\alpha^{-33}P]UTP$)
- N3-Methyl-5-methyluridine (dissolved in an appropriate solvent, e.g., DMSO)
- Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
- Scintillation fluid and counter



Procedure:

- Compound Preparation: Prepare serial dilutions of N3-Methyl-5-methyluridine to determine a dose-response curve.
- Reaction Mixture Assembly: In a microcentrifuge tube, combine the assay buffer, RNA template, primer, and the test compound at various concentrations.
- Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
- Precipitation and Washing: Precipitate the newly synthesized radiolabeled RNA, and wash to remove unincorporated nucleotides.
- Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control and determine the IC₅₀ value.





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Fig. 2: A generalized experimental workflow for an in vitro HCV NS5B polymerase inhibition assay.

Synthesis

The synthesis of **N3-Methyl-5-methyluridine** and its derivatives typically involves multi-step chemical processes starting from commercially available uridine or related precursors. These synthetic routes often require the use of protecting groups to selectively modify the N3 and C5 positions of the pyrimidine ring.

Conclusion and Future Directions

N3-Methyl-5-methyluridine presents a scaffold of interest for the development of novel antiviral and potentially anticancer therapeutics. Its mechanism as a nucleoside analog inhibitor of viral RNA synthesis provides a solid foundation for further investigation. Future research should focus on obtaining detailed quantitative data on its inhibitory activity against a broader range of viral polymerases and its effects on various cancer cell lines. Elucidating its metabolic fate within cells and its impact on host cellular pathways will be crucial for its development as a clinical candidate. The synthesis of derivatives may also lead to compounds with improved potency and selectivity.

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References

- 1. bocsci.com [bocsci.com]
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